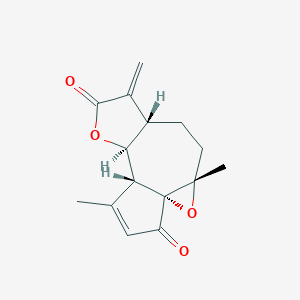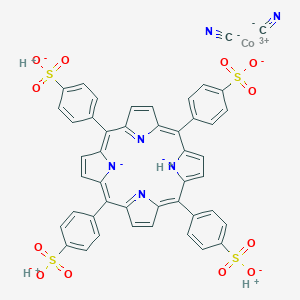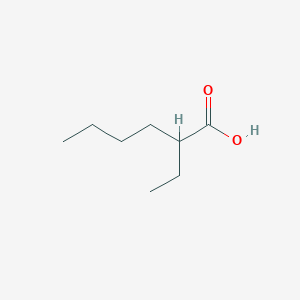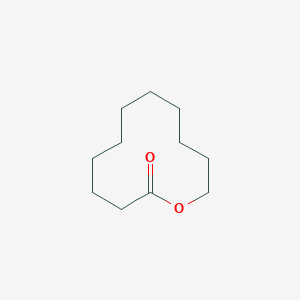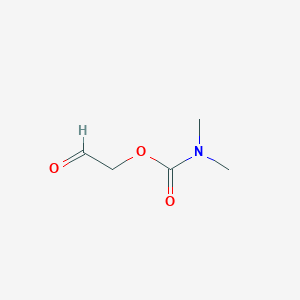
2-oxoethyl N,N-dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxoethyl N,N-dimethylcarbamate, also known as carbaryl, is a widely used pesticide that has been in use for over 50 years. This compound is a carbamate insecticide that belongs to the N-methyl carbamate family. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks, in various crops, such as fruits, vegetables, and ornamental plants.
作用机制
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the normal functioning of the nervous system. Inhibition of AChE leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
生化和生理效应
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. These effects include inhibition of AChE, disruption of the nervous system, inhibition of energy production, and disruption of the insect's ability to reproduce. In addition, 2-oxoethyl N,N-dimethylcarbamate has been shown to have toxic effects on non-target organisms, such as birds, fish, and mammals.
实验室实验的优点和局限性
Carbaryl has several advantages for use in lab experiments. It is relatively inexpensive, easy to use, and has a broad spectrum of activity against a wide range of insects. However, 2-oxoethyl N,N-dimethylcarbamate also has several limitations. It is highly toxic to non-target organisms, and its use can lead to the development of insect resistance. In addition, 2-oxoethyl N,N-dimethylcarbamate has a relatively short half-life, which means that it breaks down quickly in the environment and may require frequent reapplication.
未来方向
There are several future directions for the use of 2-oxoethyl N,N-dimethylcarbamate in insect control. One potential application is in the control of mosquito-borne diseases, such as malaria and dengue fever. Carbaryl has been shown to be effective in controlling the mosquito vector that transmits these diseases. Another potential application is in the development of new insecticides that are less toxic to non-target organisms and have a longer half-life. Finally, there is a need for further research into the mechanisms of insect resistance to 2-oxoethyl N,N-dimethylcarbamate and the development of strategies to overcome this resistance.
合成方法
The synthesis of 2-oxoethyl N,N-dimethylcarbamate involves the reaction between methyl isocyanate and 2-hydroxyethyl carbamate. The reaction takes place in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation or recrystallization to obtain pure 2-oxoethyl N,N-dimethylcarbamate.
科学研究应用
Carbaryl has been extensively studied for its insecticidal properties. It has been found to be highly effective in controlling a wide range of pests, including aphids, thrips, and mites. Carbaryl has also been used to control ticks that transmit Lyme disease. In addition, 2-oxoethyl N,N-dimethylcarbamate has been studied for its potential use in the control of mosquito-borne diseases, such as malaria and dengue fever.
属性
CAS 编号 |
133731-62-1 |
|---|---|
产品名称 |
2-oxoethyl N,N-dimethylcarbamate |
分子式 |
C5H9NO3 |
分子量 |
131.13 g/mol |
IUPAC 名称 |
2-oxoethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H9NO3/c1-6(2)5(8)9-4-3-7/h3H,4H2,1-2H3 |
InChI 键 |
ZMTCBTUFPHUEAG-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC=O |
规范 SMILES |
CN(C)C(=O)OCC=O |
同义词 |
Carbamic acid, dimethyl-, 2-oxoethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
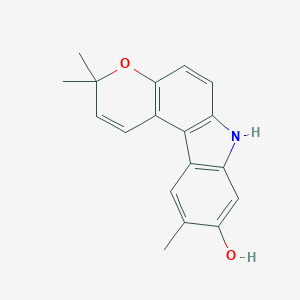
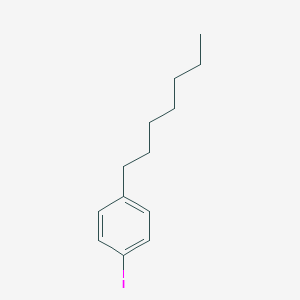
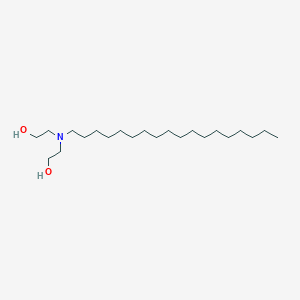
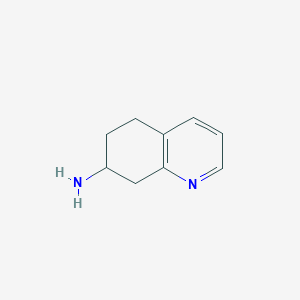
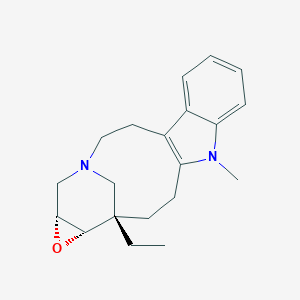
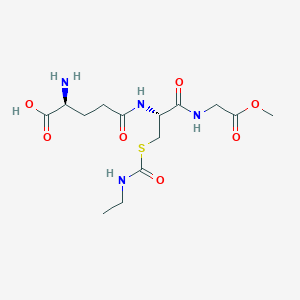
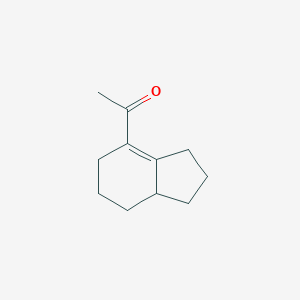
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

